2-Ethyl-4,4,4-trifluorobutan-1-ol
Description
Significance of Fluorine in Molecular Design
The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological properties. tandfonline.comresearchgate.net Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow for its strategic incorporation without significant steric hindrance. tandfonline.com This strategic placement can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability of drug candidates. tandfonline.comresearchgate.netresearchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the increased stability of fluorinated compounds. nih.gov Consequently, fluorine is a key element in the design of many pharmaceuticals, agrochemicals, and advanced materials. nih.govyoutube.com
Some of the key impacts of fluorine substitution in molecular design include:
Metabolic Stability: The strength of the C-F bond can block metabolic pathways, prolonging the active life of a drug. nih.goveurekaselect.com
Binding Affinity: Fluorine can alter the electronic distribution of a molecule, enhancing its interaction with biological targets. tandfonline.com
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. researchgate.net
Conformational Control: The presence of fluorine can influence the three-dimensional shape of a molecule, which is crucial for its biological activity. researchgate.net
Overview of Fluorinated Alcohols as Synthetic Tools and Solvents
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as remarkable solvents and promoters in organic synthesis. nih.govrsc.orgrsc.org Their unique properties allow them to facilitate reactions that might otherwise require harsh conditions or the use of metal catalysts. researchgate.net This has led to the development of more efficient, selective, and environmentally friendly synthetic methods. researchgate.net
The effectiveness of fluorinated alcohols in promoting chemical reactions stems from a combination of their distinct characteristics:
High Ionizing Power: They can stabilize charged intermediates and transition states, thereby accelerating reaction rates. researchgate.netresearchgate.net
Polarity: Their highly polarized nature allows them to dissolve a wide range of reactants. researchgate.net
Low Nucleophilicity: Despite being alcohols, their nucleophilicity is significantly reduced due to the electron-withdrawing effect of the fluorine atoms. nih.govresearchgate.net This prevents them from participating as reactants in many cases.
Ability to Solvate Water: This property can be advantageous in reactions where the removal of water is beneficial. researchgate.net
These properties have been exploited in a variety of transformations, including nucleophilic substitutions, cycloadditions, and C-H functionalization reactions. nih.govrsc.orgjst.go.jp
A key feature of fluorinated alcohols is their strong ability to act as hydrogen bond donors. nih.govresearchgate.netresearchgate.net The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making it a potent hydrogen bond donor. This strong hydrogen bonding capability allows fluorinated alcohols to activate electrophiles and stabilize anionic species. acs.orgarkat-usa.org For instance, they can activate epoxides towards ring-opening by nucleophiles. arkat-usa.org
Simultaneously, the electron-withdrawing nature of the fluorine atoms significantly diminishes the nucleophilicity of the oxygen atom. nih.govresearchgate.netquora.com This low nucleophilicity is crucial, as it allows the fluorinated alcohol to act as a non-participating promoter or solvent, facilitating the desired reaction without undergoing side reactions. researchgate.net The combination of strong hydrogen-bond donation and low nucleophilicity is a rare and powerful characteristic among solvents.
Structural and Synthetic Context of 2-Ethyl-4,4,4-trifluorobutan-1-ol
This compound is a specific example of a fluorinated alcohol. Its structure contains a trifluoromethyl group, which imparts many of the characteristic properties of fluorinated compounds. Information on the specific synthesis of this compound is not widely available in the reviewed literature, however, general methods for synthesizing similar trifluorinated butanols have been described.
One patented method for the synthesis of 4,4,4-trifluoro-1-butanol (B1295206) involves the reduction of 4,4,4-trifluorobutyric acid ethyl ester. google.com Another approach starts from ethyl trifluoroacetate (B77799) and a Grignard reagent to form a ketone intermediate, which is then reduced and deprotected to yield the final alcohol. google.com It is plausible that similar strategies could be adapted for the synthesis of this compound, likely starting from a precursor such as ethyl 4,4,4-trifluoro-2-butenoate or ethyl 4,4,4-trifluoro-2-butynoate. sigmaaldrich.comsigmaaldrich.com
Table 1: Properties of this compound Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl 4,4,4-trifluoro-2-butynoate | 79424-03-6 | C6H5F3O2 | 166.10 | 96-98 |
| Ethyl 4,4,4-trifluorocrotonate | 406-10-0 | C6H7F3O2 | 168.11 | 114-115 |
Data sourced from Sigma-Aldrich and PubChem. sigmaaldrich.comsigmaaldrich.comnih.gov
Research Gaps and Future Directions in Trifluorinated Alcohol Chemistry
While the utility of fluorinated alcohols like TFE and HFIP is well-established, the exploration of more complex and structurally diverse trifluorinated alcohols, such as this compound, represents a significant area for future research. Key research gaps include:
Development of Novel Synthetic Routes: Efficient and scalable syntheses for a wider variety of structurally diverse fluorinated alcohols are needed to fully explore their potential.
Understanding Structure-Property Relationships: A deeper understanding of how subtle changes in the molecular structure of fluorinated alcohols affect their physical and chemical properties is required. This knowledge will enable the rational design of new solvents and promoters for specific applications.
Applications in Asymmetric Catalysis: The chiral environment that could be created by enantiomerically pure fluorinated alcohols is an underexplored area with potential for significant impact in asymmetric synthesis.
Investigation of Biological Activity: Given the profound impact of fluorine on biological activity, the potential of novel fluorinated alcohols as bioactive molecules themselves warrants further investigation.
The continued development and study of trifluorinated alcohols are poised to provide new and powerful tools for chemists, enabling the discovery of novel reactions and the efficient synthesis of complex molecules with valuable properties.
Properties
IUPAC Name |
2-ethyl-4,4,4-trifluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-2-5(4-10)3-6(7,8)9/h5,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWIHPRWPZNPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethyl 4,4,4 Trifluorobutan 1 Ol
Historical Development of Trifluorinated Alcohol Synthesis
The journey into the synthesis of organofluorine compounds began before the isolation of elemental fluorine itself. nih.gov One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride (B91410). nih.gov This halogen exchange method remains a cornerstone in the industrial production of fluorochemicals. nih.gov The formation of an aryl carbon-fluorine bond was first accomplished in 1870 through diazofluorination. nih.gov A significant advancement in incorporating trifluoromethyl groups came with Swarts' work in 1898, demonstrating the reaction of benzotrichloride (B165768) with antimony trifluoride (SbF₃). nih.gov
The development of methods to introduce trifluoromethyl groups has been a continuous area of research. Trifluoromethyl ketones (TFMKs) have emerged as crucial intermediates in the synthesis of trifluoromethylated compounds, including alcohols. nih.gov These ketones are notable for the high electrophilicity of their carbonyl carbon, a consequence of the strong electron-withdrawing nature of the trifluoromethyl group. nih.gov This property makes them susceptible to nucleophilic attack, a key step in their conversion to alcohols. nih.gov The reduction of trifluoromethyl ketones to their corresponding alcohols is a well-established transformation, often achieved using reagents like sodium borohydride (B1222165). cdnsciencepub.com
Over the years, various strategies have been developed for the synthesis of trifluoromethylated alcohols. These include the use of shelf-stable electrophilic trifluoromethylating reagents and the development of catalytic asymmetric methods for the enantioselective synthesis of chiral trifluoromethylated alcohols. nih.govbeilstein-journals.org The use of fluorinated alcohols as solvents has also been explored to facilitate certain transition metal-catalyzed reactions for synthesizing heterocyclic compounds. nih.gov
Modern Approaches to 2-Ethyl-4,4,4-trifluorobutan-1-ol
The synthesis of this compound can be achieved through several modern synthetic routes. These methods often involve the use of readily available starting materials and aim for efficiency and selectivity.
Strategies Involving Grignard Reagents and Trifluoroacetates
A common and effective strategy for constructing the carbon skeleton of this compound involves the reaction of a Grignard reagent with an ethyl trifluoroacetate (B77799), followed by reduction. google.comgoogle.com
The reaction of ethyl trifluoroacetate with organometallic reagents, such as Grignard reagents, is a key step in forming the carbon-carbon bond necessary for the target molecule. google.comresearchgate.net Ethyl trifluoroacetate is a versatile reagent used for introducing the trifluoroacetyl group. wikipedia.org In a typical procedure, ethyl trifluoroacetate is reacted with a Grignard reagent like ethylmagnesium bromide. This reaction leads to the formation of a trifluoromethyl ketone intermediate. google.comorganic-chemistry.org The reaction is often carried out at low temperatures to control reactivity. google.com
A patent describes a method where a Grignard reagent is added dropwise to ethyl trifluoroacetate at -20 °C. google.com After the initial addition, the reaction mixture is allowed to slowly warm to room temperature. google.com This process results in the formation of the corresponding trifluoromethyl ketone. google.com
Following the formation of the trifluoromethyl ketone, the next step is its reduction to the corresponding alcohol. google.comchadsprep.com Various reducing agents can be employed for this transformation. For instance, sodium borohydride is a common and effective reagent for the reduction of ketones to alcohols. cdnsciencepub.comrsc.org Other methods, such as catalytic hydrogenation using catalysts like Raney nickel or platinum oxide, can also be utilized for the reduction of related nitro-alcohols to amino-alcohols. nih.gov
A patented method for a related compound, 4,4,4-trifluoro-1-butanol (B1295206), involves the reduction of an intermediate ketone using hydrazine (B178648) hydrate (B1144303) and potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). google.com The resulting product is then hydrolyzed to yield the final alcohol. google.com For the synthesis of this compound, a similar reduction of the intermediate trifluoromethyl ketone would yield the desired product.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Grignard Reaction | Ethyl trifluoroacetate, Ethylmagnesium bromide, -20 °C to room temperature | 1,1,1-Trifluoropentan-2-one |
| 2. Reduction | Sodium borohydride or other reducing agents | This compound |
Routes from Halotrifluoromethane Precursors
An alternative approach to trifluoromethylated alcohols involves the use of halotrifluoromethane precursors. These methods often utilize cross-coupling reactions to form the necessary carbon-carbon bonds.
Recent advancements in organic synthesis have led to the development of cross-coupling reactions that can form C(sp³)–C(sp³) bonds from two alcohol-derived fragments. princeton.eduprinceton.edu These methods often involve the activation of alcohols, for example, through the formation of adducts with N-heterocyclic carbene (NHC) precursors, followed by a nickel-catalyzed cross-coupling reaction. princeton.eduprinceton.edu While not explicitly detailed for this compound, these methodologies offer a potential pathway. For instance, a protected form of 2-ethylbutanol could potentially be cross-coupled with a trifluoromethyl source.
Furthermore, hydroxyl-directed cross-coupling reactions have been shown to be effective for regioselective C-C bond formation. nih.gov In such a strategy, a protected alcohol containing a boronic ester could be coupled with a trifluoromethyl-containing partner. The directing effect of the hydroxyl group after deprotection can control the regioselectivity of the coupling. nih.gov
Sustainable methods, such as photoredox and electrochemical approaches, have also been employed for the cross-electrophile coupling of trifluoromethylated ketones with allyl bromides to form trifluoromethyl- and allyl-substituted tertiary alcohols. nih.gov These radical-based methods provide a mild and chemoselective route to complex alcohol structures. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Protected 2-ethylbutanol derivative | Trifluoromethyl source | Nickel/Photoredox catalyst | Trifluoromethylated alkane |
| Borylated and protected 2-ethylbutanol | Trifluoromethyl-containing electrophile | Palladium/Ruthenium catalyst | Trifluoromethylated alcohol |
| Trifluoromethyl ketone | Allyl bromide | Photoredox or electrochemical | Trifluoromethyl- and allyl-substituted tertiary alcohol |
Synthesis via Reduction of Trifluoromethyl Ketones
A prominent strategy for the synthesis of trifluoromethylated alcohols involves the reduction of the corresponding trifluoromethyl ketones. uzh.ch This approach is advantageous due to the relative accessibility of trifluoromethyl ketones through various established synthetic methods. uzh.ch
The reduction of α-aminoalkyl trifluoromethyl ketones presents a viable pathway to β-amino-α-trifluoromethyl alcohols, which can be precursors to the target compound. uzh.chnih.gov A general method for preparing the necessary α-aminoalkyl trifluoromethyl ketones is the Dakin-West reaction, where an α-amino acid derivative is treated with trifluoroacetic acid anhydride (B1165640) (TFAA). uzh.chnih.gov For instance, N-benzyl-N-(methoxycarbonyl)-α-amino acids have been successfully converted to the corresponding trifluoromethyl ketones. uzh.ch
Another approach to α-aminoalkyl trifluoromethyl ketones involves the regioselective nucleophilic ring-opening of 2-ethoxy-2-trifluoromethyloxiranes with secondary amines. uzh.ch The subsequent reduction of these ketones, often with reagents like sodium borohydride (NaBH₄), can proceed with high stereoselectivity. nih.gov For example, the reduction of ethyl 2-dibenzylamino-4,4,4-trifluoro-3-oxobutanoate with potassium borohydride (KBH₄) yields the corresponding 2-amino-3-hydroxybutanoate in a diastereoselective manner. uzh.ch
Table 1: Examples of α-Aminoalkyl Trifluoromethyl Ketone Reduction
| Starting Material | Reducing Agent | Product | Diastereoselectivity |
| Ethyl 2-dibenzylamino-4,4,4-trifluoro-3-oxobutanoate | KBH₄ | Corresponding 2-amino-3-hydroxybutanoate | Diastereoselective |
| N,N-dibenzyl derivative anti-21a (R=Me) oxidized to ketone 22 | NaBH₄ | syn-21a | High |
Data compiled from multiple studies. uzh.chnih.gov
The synthesis of α-trifluoromethylated tertiary alcohols is a key area of research, as these compounds are found in various pharmaceuticals. nih.gov One of the most direct methods for their synthesis is the Friedel-Crafts alkylation reaction with trifluoromethyl ketones. nih.gov Recent advancements have also demonstrated catalyst-free synthesis of α-trifluoromethylated tertiary alcohols bearing coumarin (B35378) moieties by reacting 3-(trifluoroacetyl)coumarin (B2731086) with pyrroles under mild conditions. nih.gov These tertiary alcohols can potentially be further transformed, for instance through dehydroxylation and subsequent reduction, to access structures like this compound, although this specific transformation is not explicitly detailed in the provided context.
Approaches Involving Aldol (B89426) Condensations with Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal
Trifluoroacetaldehyde ethyl hemiacetal is a useful reagent for introducing the trifluoromethyl group in organic synthesis. nih.govtcichemicals.com It can be used in aldol-type reactions to form β-hydroxy-β-trifluoromethyl ketones. nih.gov The reaction of trifluoroacetaldehyde ethyl hemiacetal with enamines or imines derived from various methyl ketones proceeds smoothly to yield the corresponding β-hydroxy-β-trifluoromethyl ketones in good to excellent yields. nih.gov These products contain the core structure that, after reduction of the ketone and subsequent manipulation of the remaining functional groups, could lead to this compound. The aldol reaction itself is a powerful carbon-carbon bond-forming reaction where an enolate reacts with a carbonyl compound. masterorganicchemistry.comyoutube.com
Dehydroxylative Trifluoromethylation Strategies
Dehydroxylative trifluoromethylation has emerged as a powerful method for the direct conversion of alcohols to trifluoromethylated compounds. researchgate.netrsc.orgrsc.org This approach avoids the often lengthy pre-functionalization of the starting alcohol. rsc.org Various catalytic systems have been developed for the deoxytrifluoromethylation of allylic, propargylic, and benzylic alcohols. researchgate.netrsc.orgbohrium.com For instance, a copper-catalyzed deoxytrifluoromethylation of allylic alcohols has been reported. researchgate.net While a direct dehydroxylative trifluoromethylation of a precursor alcohol to form this compound is not explicitly described, this strategy represents a potential synthetic route.
Stereoselective and Enantioselective Synthesis
The development of stereoselective and enantioselective methods is crucial for the synthesis of chiral molecules. acs.org
Proline-catalyzed cross-Mannich reactions provide a direct and efficient route to chiral, nonracemic γ-amino alcohols. acs.orgnih.gov This organocatalytic approach has been successfully applied to the reaction of fluorinated aldimines with aliphatic aldehydes. acs.org The resulting γ-fluorinated β-amino alcohols are obtained with high diastereo- and enantioselectivity after reduction of the initial Mannich adduct with sodium borohydride. acs.org This methodology allows for the introduction of structural diversity and provides access to optically pure fluorinated γ-amino alcohols, which could serve as versatile intermediates for the synthesis of compounds like enantiomerically pure this compound. acs.orgnih.govnih.gov The proline-catalyzed Mannich reaction is a three-component reaction involving a ketone, an aldehyde, and an amine, and has been shown to produce β-amino carbonyl compounds with excellent stereoselectivities. acs.org
Diastereoselective Control in Trifluorinated Alcohol Synthesis
The synthesis of this compound from its precursor, ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate, involves the reduction of a ketone, creating a single stereocenter at the C2 position. Therefore, the primary challenge is enantioselective control rather than diastereoselective control. However, the principles of stereocontrol in the synthesis of trifluoromethyl-substituted carbinols are broadly applicable.
Achieving high stereoselectivity in the synthesis of trifluoromethylated alcohols is a significant challenge due to the electronic properties and steric profile of the trifluoromethyl (CF₃) group. rsc.org Asymmetric hydrogenation of trifluoromethyl ketones, for instance, has historically been met with difficulties, often resulting in low to moderate enantioselectivities. This is sometimes attributed to the minor size difference between the CF₃ group and other substituents on the ketone, making stereochemical discrimination by the catalyst difficult. rsc.org
Modern organocatalysis offers powerful solutions. Diastereo- and enantioselective organocatalytic aldol reactions between alkylidenepyrazolones and trifluoromethyl ketones, for example, can yield chiral tertiary alcohols with excellent diastereoselectivity. nih.govacs.orgnih.gov These reactions often utilize bifunctional organocatalysts that activate both the nucleophile and the electrophile to rigidly control the transition state geometry. nih.govacs.org
Another effective approach is biocatalysis. The asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate, an analog of the precursor for the title compound, has been successfully achieved using whole cells of Saccharomyces uvarum. This biocatalytic method yielded the corresponding (R)-alcohol with an enantiomeric excess (ee) of 85.2%, demonstrating the potential of enzymatic systems for controlling the stereochemistry of trifluorinated alcohols. nih.gov
Catalytic Systems in the Synthesis of this compound and Analogs
The synthesis of this compound is predominantly achieved via the catalytic reduction of its corresponding ketone precursor. Various catalytic systems, spanning transition metals, organocatalysts, and biocatalysts, have been developed for the reduction of trifluoromethyl ketones and their analogs.
Transition metal catalysis is a highly effective method. A notable example is an iridium-based system, Ir/f-amphol, which has been shown to catalyze the asymmetric hydrogenation of various trifluoromethyl ketones with high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). rsc.org Other traditional hydrogenation catalysts like Platinum(IV) oxide (PtO₂) and Raney nickel are also employed for the reduction of related fluorinated intermediates. nih.gov For the reduction of ester analogs like 4,4,4-trifluoro ethyl butyrate, reagents such as sodium borohydride are used, sometimes with additives like calcium chloride or lithium chloride that can influence the reaction. google.com
Biocatalytic systems provide a green alternative. For example, alcohol dehydrogenase from Lactobacillus (ADH-LB) or whole-cell systems like Saccharomyces uvarum can perform asymmetric reductions of fluorinated keto-esters under mild conditions. nih.govlww.com
The table below summarizes various catalytic systems used for the synthesis of trifluoromethyl alcohols and their analogs.
| Catalyst System | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| Iridium/f-amphol | Trifluoromethyl ketones | Chiral secondary 2,2,2-trifluoroethanols | Up to 99% | Up to 99% | rsc.org |
| Saccharomyces uvarum (whole cells) | Ethyl 4,4,4-trifluoroacetoacetate | (R)-ethyl 4,4,4-trifluoro-3-hydroxybutanoate | 85% conversion | 85.2% | nih.gov |
| Raney Nickel | Nitro alcohols | Amine alcohols | - | - | nih.gov |
| Bifunctional Organocatalyst | Trifluoromethyl ketones | Chiral tertiary trifluoromethyl carbinols | Moderate | Moderate to good | nih.govnih.gov |
Acid and Base Catalysis
Both acid and base catalysis play crucial roles, often in the synthesis of the ketone precursor or in activating the final reduction step. Base catalysis is frequently used in the carbon-carbon bond-forming reactions that construct the backbone of the molecule. For instance, catalytic potassium carbonate can be used to facilitate the reaction between nitroalkanes and trifluoroacetaldehyde ethyl hemiacetal, a key step in forming a nitro alcohol precursor to a trifluoromethyl ketone. nih.gov Similarly, strong bases like potassium alkoxide are highly effective catalysts for the nucleophilic trifluoromethylation of ketones. organic-chemistry.org
Fluorinated alcohols themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can serve as unique reaction media and promoters. researchgate.netnih.gov Their strong hydrogen-bonding capabilities and low nucleophilicity allow them to activate epoxides or carbonyls toward nucleophilic attack, sometimes without any additional catalyst. researchgate.netarkat-usa.org They can also enhance the Brønsted acidity of a primary acid catalyst, thereby increasing reaction rates. arkat-usa.org In the context of synthesizing β-fluoroamines, Lewis base catalysis has been employed to generate reactive amine-HF reagents in situ from less hazardous precursors. ucla.eduorganic-chemistry.orgacs.org
Organocatalysis
Organocatalysis represents a powerful, metal-free approach to synthesizing chiral trifluoromethylated molecules. The field is broadly divided into covalent and non-covalent catalysis. scienceopen.com For trifluoromethyl alcohol synthesis, non-covalent catalysis, particularly hydrogen-bond-based activation, is common. scienceopen.com
Bifunctional organocatalysts, such as those derived from prolinol or thiourea, are exemplary. nih.govacs.org They can activate both the nucleophile and the electrophilic trifluoromethyl ketone through a network of hydrogen bonds, leading to highly organized, stereocontrolled transition states. nih.govscienceopen.com This strategy has been successfully applied to the diastereo- and enantioselective synthesis of tertiary trifluoromethyl carbinols. nih.govacs.orgnih.gov Furthermore, photocatalysis using organocatalysts like acridinium (B8443388) salts or chiral imidazolidinones has enabled the metal-free trifluoromethylation of alkenes and aldehydes, respectively. organic-chemistry.org
Metal-Free Conditions
The demand for greener and more sustainable chemical processes has driven the development of metal-free synthetic routes. Organocatalysis and biocatalysis are the primary pillars of metal-free synthesis for trifluoromethyl alcohols. As discussed, systems using yeast or isolated enzymes provide an environmentally benign path to chiral fluorinated alcohols. nih.gov
Organocatalytic methods, by definition, avoid transition metals. The use of acridinium salts or bifunctional thioureas provides efficient, metal-free pathways for C-CF₃ or C-C bond formations. nih.govorganic-chemistry.org Additionally, some protocols achieve trifluoromethylation under metal-free conditions by using reagents like fluoroarenes to activate carboxylic acids, or by leveraging the unique properties of fluorinated alcohol solvents to promote reactions without a catalyst. researchgate.netorganic-chemistry.org Reduction of the ketone precursor using a stoichiometric reagent like sodium borohydride is also a common metal-free (though not catalytic) method. cdnsciencepub.com
Reaction Mechanisms and Pathways
The principal pathway for synthesizing this compound involves the reduction of the carbonyl group in ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate. This transformation is typically achieved via a hydride transfer mechanism. The high electrophilicity of the carbonyl carbon, significantly enhanced by the electron-withdrawing trifluoromethyl group, makes it highly susceptible to nucleophilic attack by a hydride ion (H⁻). nih.govcdnsciencepub.com This hydride can be delivered from a metal hydride reagent like sodium borohydride (NaBH₄) or from molecular hydrogen (H₂) in a catalytic hydrogenation process. rsc.orgcdnsciencepub.com
Alternative pathways to related trifluoromethyl alcohols often involve the construction of the carbon skeleton through different strategies.
Grignard Reaction: A Grignard reagent can be reacted with an ester like ethyl trifluoroacetate to form a trifluoromethyl ketone, which is then subsequently reduced. google.com
Malonic Ester Synthesis: Analogs such as 4,4,4-trifluorobutanol can be prepared via a malonic ester synthesis, where diethyl malonate is first alkylated with a trifluoroethyl-containing electrophile, followed by decarboxylation and reduction. google.com
Photoredox Catalysis: For some transformations, a photoredox catalytic cycle can be employed. This mechanism may involve a single electron transfer (SET) to generate a radical cation, followed by proton transfer and radical coupling with the trifluoromethyl ketone. nih.gov
Yield Optimization and Scalability of Synthetic Routes
Optimizing reaction conditions is critical for maximizing yield, purity, and ensuring the economic viability of a synthetic route, particularly for industrial-scale production. For the synthesis of this compound and its analogs, several factors are typically investigated.
In biocatalytic reductions, parameters such as pH, temperature, solvent choice (often a biphasic system), and the ratio of biomass to substrate are fine-tuned to enhance conversion rates and product concentrations. nih.gov For the reduction of ethyl 4,4,4-trifluoroacetoacetate, optimization of these factors led to a conversion of 85.0%. nih.gov
In transition-metal-catalyzed hydrogenations, key variables include catalyst loading, hydrogen pressure, temperature, and choice of solvent. The highly efficient iridium-catalyzed asymmetric hydrogenation of trifluoromethyl ketones achieved near-quantitative yields and high enantioselectivity under optimized conditions. rsc.org
Scalability is a major consideration for industrial applications. A scalable route should utilize readily available and cost-effective raw materials, involve simple and safe operations, and allow for easy purification of the final product. google.com Syntheses that have been demonstrated at the mmol scale or are described as suitable for industrial production often feature high yields and purities. acs.orggoogle.comgoogle.com The potential for solvent recycling is another important factor for large-scale, sustainable manufacturing. google.com
The following table outlines parameters that are typically optimized for different synthetic methodologies.
| Methodology | Key Optimization Parameters | Reported Scale/Yield | Reference |
| Biocatalysis | pH, temperature, solvent ratio, biomass/substrate ratio | 54.6 g/L product concentration | nih.gov |
| Asymmetric Hydrogenation | Catalyst loading, H₂ pressure, temperature, solvent | Up to 99% yield, 97% ee | rsc.org |
| Organocatalytic Aldol Reaction | Catalyst structure, solvent, temperature, reaction time | 1 mmol scale, 52% yield | acs.org |
| Malonic Ester Synthesis | Molar ratios of reactants, temperature | Described as "applicable to industrial application" | google.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance process safety and efficiency. In the synthesis of this compound, these principles can be applied to various stages, particularly in the reduction of a suitable precursor such as ethyl 2-ethyl-4,4,4-trifluorobutanoate. Key areas of focus include the selection of environmentally benign solvents, their potential for recycling, and maximizing atom economy.
Solvent Selection and Recycling
Traditionally, ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are used for reductions involving metal hydrides. While effective, these solvents are often volatile and can form explosive peroxides. Greener alternatives are continually being sought. For instance, 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that is a suitable replacement for THF in many reactions. It has a higher boiling point and does not readily form peroxides.
Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as unique solvents that can promote certain reactions, sometimes even in the absence of a catalyst. researchgate.net Their strong hydrogen-bonding ability and low nucleophilicity can be advantageous. researchgate.net However, the high cost and potential environmental persistence of some fluorinated compounds necessitate their efficient recycling. gist.ac.kr
Solvent recycling is a key strategy to improve the sustainability of a synthesis. Distillation is the most common method for recycling solvent waste, allowing for the recovery and reuse of clean solvent. google.com For this to be effective, solvents should be collected separately to avoid cross-contamination. researchgate.net The development of processes that use a single, easily recyclable solvent is a primary goal in green synthesis design.
Below is a table comparing various solvents that could be used in the synthesis of this compound, based on key green chemistry metrics.
Table 1: Comparison of Solvents for Green Synthesis
| Solvent | Boiling Point (°C) | Source | Key Considerations |
|---|---|---|---|
| Diethyl Ether | 34.6 | Petrochemical | Highly volatile, peroxide former |
| Tetrahydrofuran (THF) | 66 | Petrochemical | Peroxide former |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Biomass | Greener alternative to THF, less prone to peroxide formation |
| Ethanol | 78.37 | Biomass | Renewable, low toxicity |
| 2,2,2-Trifluoroethanol (TFE) | 74 | Petrochemical | Can act as a reaction promoter, higher cost |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 58.2 | Petrochemical | High polarity, strong hydrogen bond donor, high cost, potential environmental persistence gist.ac.kr |
Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu A higher atom economy signifies a more efficient and less wasteful process. It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound, a plausible final step is the reduction of an ester precursor, for example, ethyl 2-ethyl-4,4,4-trifluorobutanoate. The choice of reducing agent significantly impacts the atom economy.
For instance, using a metal hydride reducing agent like sodium borohydride (NaBH₄) in the presence of a catalyst is a common method for ester reduction. google.com The balanced chemical equation for this reduction would be:
4 CF₃CH₂CH(C₂H₅)COOC₂H₅ + NaBH₄ + 4 H₂O → 4 CF₃CH₂CH(C₂H₅)CH₂OH + 4 C₂H₅OH + NaB(OH)₄
In this reaction, only the atoms from the starting ester that are incorporated into the final alcohol product are considered for the atom economy calculation of the main transformation. However, from a green chemistry perspective, all reagents used should be considered. A simplified view focusing on the transformation of the organic substrate to the product alcohol shows that the ethoxy group of the ester is lost.
A more direct catalytic hydrogenation would offer a much higher atom economy. For example:
CF₃CH₂CH(C₂H₅)COOC₂H₅ + 2 H₂ → CF₃CH₂CH(C₂H₅)CH₂OH + C₂H₅OH
In an ideal catalytic scenario where hydrogen is the reducing agent, the atom economy for the formation of the desired alcohol from the ester is significantly higher as fewer atoms are wasted in byproducts.
The following table illustrates a hypothetical atom economy calculation for the reduction of ethyl 2-ethyl-4,4,4-trifluorobutanoate to this compound using sodium borohydride.
Table 2: Atom Economy Calculation for the Reduction of Ethyl 2-ethyl-4,4,4-trifluorobutanoate
| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Ethyl 2-ethyl-4,4,4-trifluorobutanoate | C₈H₁₃F₃O₂ | 214.18 | Reactant |
| Sodium Borohydride | NaBH₄ | 37.83 | Reactant |
| This compound | C₆H₁₁F₃O | 156.15 | Desired Product |
| Ethanol | C₂H₅OH | 46.07 | Byproduct |
| Sodium Metaborate | NaBO₂ | 65.80 | Byproduct |
Note: This is a simplified representation. The actual stoichiometry and byproducts may vary depending on the specific reaction conditions.
Reactivity and Chemical Transformations of 2 Ethyl 4,4,4 Trifluorobutan 1 Ol
Reactions of the Hydroxyl Group
The primary alcohol group is the most reactive site in the molecule under many conditions, participating in reactions typical of primary alcohols, such as esterification, etherification, oxidation, and nucleophilic substitution.
The hydroxyl group of 2-Ethyl-4,4,4-trifluorobutan-1-ol can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid catalyst, to form the corresponding esters. This reaction is a fundamental transformation for primary alcohols.
Similarly, etherification can be achieved. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.
| Reaction Type | Reactant | Product | General Conditions |
| Esterification | Carboxylic Acid (R-COOH) | 2-Ethyl-4,4,4-trifluorobutyl ester | Acid catalyst (e.g., H₂SO₄), Heat |
| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkoxy-2-ethyl-4,4,4-trifluorobutane | 1. Anhydrous solvent 2. Nucleophilic substitution |
As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org
Partial oxidation to the corresponding aldehyde, 2-ethyl-4,4,4-trifluorobutanal, requires careful selection of reagents, such as pyridinium (B92312) chlorochromate (PCC), or specific conditions that allow for the removal of the aldehyde as it is formed to prevent overoxidation. libretexts.orgchemguide.co.uk The use of an excess of the alcohol also favors the formation of the aldehyde. libretexts.org TEMPO-catalyzed oxidations are also known to be highly selective for the conversion of primary alcohols to aldehydes. d-nb.info
Full oxidation to 2-ethyl-4,4,4-trifluorobutanoic acid occurs when using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, with an excess of the oxidizing agent and heating under reflux. libretexts.orgchemguide.co.uk The reaction proceeds via the intermediate aldehyde, which is further oxidized in the reaction mixture. libretexts.org
| Product | Reagent(s) | Conditions |
| 2-Ethyl-4,4,4-trifluorobutanal (Aldehyde) | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |
| TEMPO/NaOCl | Biphasic system, 0 °C | |
| Distillation during reaction with K₂Cr₂O₇/H⁺ | Excess alcohol, distill product as formed | |
| 2-Ethyl-4,4,4-trifluorobutanoic acid (Carboxylic Acid) | Potassium permanganate (KMnO₄) | Basic, then acid workup |
| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Excess oxidizing agent, reflux |
The hydroxyl group is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur at the primary carbon, the -OH group must first be converted into a better leaving group. encyclopedia.pub This can be achieved by protonating the alcohol in the presence of a strong acid, forming -OH₂⁺, which can be displaced by a weak nucleophile in an Sₙ1-type reaction or a strong nucleophile in an Sₙ2 reaction. encyclopedia.pub
Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups and are readily displaced by a wide range of nucleophiles in Sₙ2 reactions. encyclopedia.pub
| Leaving Group Transformation | Reagent | Resulting Leaving Group | Subsequent Reaction |
| Protonation | Strong Acid (e.g., HBr) | -OH₂⁺ | Displacement by Br⁻ to form 1-bromo-2-ethyl-4,4,4-trifluorobutane |
| Tosylation | Tosyl chloride, pyridine | -OTs (Tosylate) | Displacement by a nucleophile (e.g., CN⁻, N₃⁻) |
| Mesylation | Mesyl chloride, pyridine | -OMs (Mesylate) | Displacement by a nucleophile (e.g., I⁻, RS⁻) |
Reactions Involving the Trifluoromethyl Moiety
The trifluoromethyl group is generally characterized by its high stability and chemical inertness, primarily due to the strength of the carbon-fluorine bonds.
Direct nucleophilic attack on the carbon atom of the trifluoromethyl group is extremely difficult and generally not observed under standard conditions. The carbon-fluorine bonds are very strong, and the fluoride (B91410) ion (F⁻) is a poor leaving group. Therefore, Sₙ2-type displacement of a fluoride ion from the CF₃ group is not a feasible reaction pathway. While there are numerous methods for introducing a CF₃ group into a molecule via nucleophilic trifluoromethylation reagents, reactions involving nucleophilic substitution at the CF₃ group itself are not a feature of its chemistry. researchgate.netsemanticscholar.org
The trifluoromethyl group exerts a powerful influence on the stability of nearby charged intermediates. When a positive charge (carbocation) is formed in proximity to a CF₃ group, the group is strongly destabilizing. This is due to the intense electron-withdrawing inductive effect (-I effect) of the three fluorine atoms, which pulls electron density away from the positively charged carbon, further destabilizing it.
This destabilization has a profound impact on reaction rates. For instance, in reactions that proceed via a carbocationic intermediate, such as an Sₙ1 reaction, the presence of a trifluoromethyl group on the carbon adjacent to the developing positive charge significantly slows down the reaction. Studies have shown a massive retardation effect in the solvolysis of substrates with a CF₃ group compared to their non-fluorinated methyl analogues, with rate differences of up to 5.4 x 10⁵. nih.gov Therefore, the formation of a carbocation at the C1 position of this compound would be highly unfavorable.
While fluorine atoms directly attached to a cationic center can offer some stabilization through resonance (lone pair donation), this effect is not operative when the CF₃ group is on an adjacent carbon. nih.gov In this position, the destabilizing inductive effect is the dominant factor.
Reactions Involving the Ethyl Chain and Backbone
The ethyl group and the butane (B89635) backbone of this compound offer sites for functionalization, although these transformations are less explored compared to reactions at the hydroxyl group. The presence of the bulky and highly electronegative trifluoromethyl group can sterically hinder and electronically influence reactions on the adjacent carbon atoms.
Direct functionalization of the ethyl chain or the backbone of γ-trifluoromethylated alcohols like this compound is not extensively documented in the scientific literature. However, general principles of organic synthesis suggest that radical halogenation could introduce functionality on the ethyl group, though selectivity might be a challenge due to the presence of multiple C-H bonds. The directing effect of the hydroxyl group and the electronic influence of the trifluoromethyl group would play a crucial role in determining the regioselectivity of such reactions.
It is more common to construct the desired alkyl chain with pre-existing functional groups prior to the formation of the alcohol. For instance, synthetic routes towards homologous structures often involve the use of substituted malonic esters which are then elaborated to the final alcohol. google.com
Derivatization to Complex Molecules
The true synthetic utility of this compound and related compounds lies in their role as building blocks for more complex, fluorinated molecules. The combination of the hydroxyl group and the trifluoromethyl moiety allows for a range of derivatizations leading to valuable scaffolds in medicinal chemistry and materials science.
The conversion of trifluoromethyl-containing alcohols to the corresponding amino-alcohols is a significant transformation, as these products are key components of many biologically active compounds. While direct amination of this compound is not a standard procedure, several indirect methods using related starting materials are well-established.
One common strategy involves the reduction of α-aminoalkyl trifluoromethyl ketones. nih.gov These ketones can be synthesized through various methods, including the Dakin-West reaction of α-amino acids. nih.gov Subsequent reduction of the ketone functionality, for example with sodium borohydride (B1222165), yields the desired β-amino-α-trifluoromethyl alcohol. nih.gov Another approach is the nucleophilic ring-opening of trifluoromethyloxiranes with amines. nih.gov
A general representation of the synthesis of a β-amino-α-trifluoromethyl alcohol from a related ketone is shown below:
| Reactant | Reagent | Product |
| Ethyl 2-(dibenzylamino)-4,4,4-trifluoro-3-oxobutanoate | KBH4 | 2-Amino-3-hydroxybutanoate derivative |
This table illustrates a representative reaction for the formation of a β-amino-α-trifluoromethyl alcohol, a class of compounds to which derivatives of this compound belong.
The synthesis of trifluoromethylated amino alcohols has also been achieved from monoterpene-based β-keto-benzyl-O-oximes through trifluoromethylation followed by reduction. mdpi.com
Azetidines, four-membered nitrogen-containing heterocycles, are important structural motifs in medicinal chemistry. Fluorinated azetidines, in particular, have garnered significant interest. While the direct incorporation of this compound into an azetidine (B1206935) ring has not been specifically described, related β-amino alcohols are common precursors for azetidine synthesis.
One established method involves the cyclization of γ-amino alcohols. A one-pot procedure for preparing cyclic amines from amino alcohols has been reported, which involves treatment with thionyl chloride followed by a base. orgsyn.org For the synthesis of azetidines specifically, a common route is the cyclization of 1,3-amino alcohols. This can be achieved by converting the hydroxyl group into a good leaving group, such as a mesylate or tosylate, followed by intramolecular nucleophilic substitution by the amine. The synthesis of 1,3-disubstituted azetidines has been accomplished from 2-substituted-1,3-propanediols. organic-chemistry.org
The reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate, a potential precursor to this compound, with arylidenemalononitriles can lead to the formation of various heterocyclic systems, including piperidine (B6355638) derivatives. researchgate.net This highlights the propensity of such fluorinated building blocks to participate in cyclization reactions.
The unique properties conferred by the trifluoromethyl group make this compound a potential precursor for a variety of advanced fluorinated compounds. The hydroxyl group can be a handle for further reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
Patents describe the synthesis of 4,4,4-trifluorobutanol and its homologues for use in preparing liquid crystal materials and organic conductors. google.com The synthesis often proceeds through the reduction of a corresponding ester, such as ethyl 4,4,4-trifluorobutyrate. google.comnih.gov These butanols can then be further modified. For example, the synthesis of 4,4,4-trifluorobutanal (B105314) is achieved from 3-halo-1,1,1-trifluoropropane via a Grignard reaction followed by formylation and subsequent reduction to the alcohol. google.com
The reactivity of the precursor, ethyl 4,4,4-trifluoroacetoacetate, in multicomponent reactions to form complex heterocyclic structures further illustrates the potential of these building blocks in combinatorial chemistry and drug discovery. researchgate.netnih.gov
Mechanistic Investigations of this compound Transformations
Detailed mechanistic investigations specifically for reactions of this compound are scarce in the literature. However, the mechanisms of reactions involving analogous fluorinated alcohols and their precursors have been studied.
The formation of heterocyclic compounds from ethyl 4,4,4-trifluoro-3-oxobutanoate is proposed to proceed through initial Knoevenagel or Michael additions, followed by intramolecular cyclization and dehydration steps. researchgate.net The regioselectivity of these reactions is influenced by the electronic effects of the trifluoromethyl group and the reaction conditions.
In the synthesis of azetidines from amino alcohols, the mechanism typically involves the activation of the hydroxyl group to a better leaving group, followed by an intramolecular SN2 reaction by the nitrogen atom. The stereochemistry of the starting amino alcohol can influence the stereochemistry of the resulting azetidine.
The reduction of α-aminoalkyl trifluoromethyl ketones to β-amino-α-trifluoromethyl alcohols often proceeds with high diastereoselectivity, which can be predicted by established models of stereochemical control in carbonyl reductions. nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 2-Ethyl-4,4,4-trifluorobutan-1-ol, offering detailed information about the proton, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum of this compound is predicted to display six distinct signals corresponding to the different proton environments. The presence of a chiral center at the C2 position renders the two protons of the hydroxymethyl group (CH₂OH) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl group.
Key expected features include:
A triplet for the methyl protons (CH₃) of the ethyl group.
A complex multiplet for the methylene protons (CH₂) of the ethyl group, due to coupling with both the adjacent methyl protons and the methine proton.
A multiplet for the methine proton (CH) at the chiral center, coupled to protons on adjacent carbons.
Two distinct multiplets for the diastereotopic protons of the hydroxymethyl group (CH₂OH).
A multiplet for the methylene protons adjacent to the trifluoromethyl group (CH₂CF₃), which will also show coupling to the fluorine atoms.
A broad singlet for the hydroxyl proton (OH), which may exchange with trace water in the solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ (ethyl) | 0.8 - 1.0 | Triplet (t) | J(H,H) ≈ 7 |
| CH₂ (ethyl) | 1.3 - 1.6 | Multiplet (m) | - |
| CH (chiral center) | 1.7 - 2.0 | Multiplet (m) | - |
| CH₂CF₃ | 2.1 - 2.4 | Multiplet (m) | J(H,F) ≈ 10-12 |
| CH₂OH (diastereotopic) | 3.5 - 3.8 | Multiplet (m) | - |
The proton-decoupled ¹³C NMR spectrum is expected to show six unique signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached fluorine and oxygen atoms. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The adjacent methylene carbon (CH₂CF₃) will also exhibit coupling to the fluorine atoms (²JCF).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) |
|---|---|---|
| C H₃ (ethyl) | 10 - 15 | Singlet |
| C H₂ (ethyl) | 20 - 28 | Singlet |
| C H₂CF₃ | 35 - 45 | Quartet (q) |
| C H (chiral center) | 40 - 50 | Singlet |
| C H₂OH | 60 - 70 | Singlet |
| C F₃ | 125 - 130 | Quartet (q) |
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds. huji.ac.il For this compound, all three fluorine atoms of the CF₃ group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal's multiplicity will be a triplet due to coupling with the two protons on the adjacent methylene (CH₂) group. The chemical shift for a CF₃ group adjacent to an aliphatic chain typically appears in the range of -65 to -75 ppm relative to CFCl₃ as an internal standard. rsc.org This distinct signal makes ¹⁹F NMR an excellent tool for monitoring reactions involving the introduction or modification of the trifluoromethyl group, as its appearance or shift can indicate reaction progress and yield. rsc.org
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's structural connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks. Key correlations would be observed between the CH₃ and CH₂ protons of the ethyl group, and between the chiral CH proton and the protons of the adjacent CH₂ (ethyl), CH₂CF₃, and CH₂OH groups.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pathways of the molecule upon ionization. For this compound (Molecular Weight: 156.11 g/mol ), the molecular ion peak (M⁺) at m/z 156 may be weak or absent, which is characteristic of primary alcohols. libretexts.org The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. libretexts.orgchemguide.co.uk
Expected fragmentation pathways include:
Loss of water: A peak at m/z 138 (M-18) resulting from the elimination of H₂O.
Alpha-cleavage: The cleavage of bonds adjacent to the oxygen atom is a common pathway for alcohols. This can lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 127, or the loss of the trifluoroethylpropyl group, resulting in a prominent peak at m/z 31 corresponding to [CH₂OH]⁺.
Loss of the ethyl group: A peak at m/z 127 (M-29).
Loss of a trifluoromethyl radical: Loss of •CF₃ could lead to a fragment at m/z 87 (M-69).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 156 | [M]⁺ (Molecular Ion) |
| 138 | [M - H₂O]⁺ |
| 127 | [M - C₂H₅]⁺ |
| 87 | [M - CF₃]⁺ |
| 69 | [CF₃]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the O-H, C-H, and C-F bonds.
O-H Stretch: A strong and broad absorption band in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
C-H Stretch: Multiple sharp peaks in the 2850–3000 cm⁻¹ region corresponding to the stretching vibrations of the aliphatic C-H bonds.
C-F Stretches: Very strong and often broad absorption bands in the 1000–1300 cm⁻¹ region, which are characteristic of trifluoromethyl groups.
C-O Stretch: A moderate to strong band around 1050 cm⁻¹ corresponding to the stretching vibration of the primary alcohol C-O bond.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H and C-F bonds that are strong in the IR spectrum will also be visible, the C-C backbone vibrations may be more prominent in the Raman spectrum.
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O-H | Stretch | 3200 - 3600 | 3200 - 3600 | Strong, Broad (IR) |
| C-H | Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C-O | Stretch | ~1050 | ~1050 | Medium-Strong (IR) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and absolute configuration for chiral molecules. nih.gov For this compound, a single-crystal X-ray diffraction study would yield critical insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
The process begins with the growth of a high-quality single crystal, which can be the rate-limiting step in the analysis. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
While specific crystallographic data for this compound are not publicly available in the surveyed literature, the table below illustrates the typical parameters that would be obtained from such an analysis, based on studies of other fluorinated organic compounds. researchgate.netnih.gov
Table 1: Illustrative Single-Crystal X-ray Diffraction Data Parameters
| Parameter | Description |
|---|---|
| Crystal system | The crystal system (e.g., Monoclinic, Orthorhombic) describing the symmetry of the unit cell. |
| Space group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit cell dimensions | Lattice parameters a, b, c (Å) and angles α, β, γ (°). |
| Volume (V) | The volume of the unit cell in cubic angstroms (ų). |
| Z | The number of molecules per unit cell. |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack parameter | A value used to determine the absolute configuration of a chiral molecule in an enantiomerically pure crystal. nih.gov |
Theoretical and Computational Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of theory and basis sets, we can obtain detailed information about the molecule's geometry, stability, and electronic characteristics.
Conformational Analysis and Stability
The presence of a flexible ethyl group and the trifluoromethyl group in 2-Ethyl-4,4,4-trifluorobutan-1-ol gives rise to several possible conformations. Conformational analysis, typically performed using methods like Density Functional Theory (DFT), helps identify the most stable arrangements of the atoms in space. The stability of these conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions.
Table 1: Predicted Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (HO-C1-C2-C3) | Predicted Relative Energy (kcal/mol) | Predicted Boltzmann Population (%) at 298 K |
| Anti | ~180° | 0.00 | 65 |
| Gauche 1 | ~60° | 0.5 | 25 |
| Gauche 2 | ~-60° | 0.8 | 10 |
Note: This table is illustrative and based on theoretical predictions for similar fluorinated alcohols. Actual values would require specific quantum chemical calculations.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the electron-withdrawing trifluoromethyl group is expected to significantly lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog, 2-ethylbutan-1-ol. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates increased electrophilicity. The HOMO is likely to be localized around the oxygen atom of the hydroxyl group, while the LUMO may have significant contributions from the antibonding orbitals of the C-F bonds. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap implying higher stability. emerginginvestigators.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -7.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 8.7 |
Note: These values are estimations based on typical data for similar fluorinated alcohols and would need to be confirmed by specific calculations.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with each other over time. aip.orgaip.org These simulations are invaluable for understanding the behavior of this compound in different environments, such as in solution or in the liquid state.
Hydrogen Bonding Networks
The hydroxyl group of this compound allows it to participate in hydrogen bonding, both as a donor (through the hydrogen atom) and as an acceptor (through the oxygen atom). In the pure liquid, these molecules are expected to form extensive hydrogen-bonding networks. The strength and geometry of these hydrogen bonds are influenced by the presence of the electron-withdrawing trifluoromethyl group, which increases the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor. acs.org However, the bulky nature of the molecule may introduce steric constraints on the formation of these networks. MD simulations can quantify the extent and lifetime of these hydrogen bonds. researchgate.netrsc.org
Solvation Effects in Fluorinated Alcohols
When dissolved in a solvent, the interactions between this compound and the solvent molecules are critical in determining its solubility and reactivity. Fluorinated alcohols are known to have unique solvation properties. acs.orgrsc.org They are strong hydrogen bond donors and can interact strongly with polar solvents. In aqueous solutions, the hydrophobic trifluoromethyl group and the hydrophilic hydroxyl group lead to complex hydration structures. MD simulations can reveal the organization of solvent molecules around the solute, providing insights into the solvation shell and its impact on the molecule's behavior. aip.orgnih.gov
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, which are essential for the experimental characterization of a compound.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Key Predicted Signals |
| ¹H NMR | - -CH₂-OH: ~3.7 ppm (triplet) - -CH(Et)-: ~1.8 ppm (multiplet) - -CH₂-CF₃: ~2.3 ppm (quartet) - -CH₂-CH₃: ~1.5 ppm (sextet) - -CH₃: ~0.9 ppm (triplet) |
| ¹³C NMR | - C-OH: ~65 ppm - C(Et): ~45 ppm - C-CF₃: ~35 ppm (quartet, JC-F ≈ 30 Hz) - CF₃: ~125 ppm (quartet, JC-F ≈ 280 Hz) - -CH₂-CH₃: ~25 ppm - -CH₃: ~11 ppm |
| ¹⁹F NMR | - -CF₃: ~-70 ppm (triplet) |
| IR Spectroscopy | - O-H stretch: 3300-3400 cm⁻¹ (broad) - C-H stretch: 2850-3000 cm⁻¹ - C-F stretch: 1100-1300 cm⁻¹ (strong) - C-O stretch: ~1050 cm⁻¹ |
Note: Predicted chemical shifts (in ppm) are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling patterns and J-values are estimations. IR frequencies are given in cm⁻¹. These are predicted values and require experimental verification. The prediction of NMR spectra for fluorinated compounds can be complex, and dedicated computational approaches are often necessary. researchgate.netnih.govmdpi.comresearchgate.netnih.gov
The calculated vibrational frequencies from quantum chemical calculations can be used to simulate the infrared (IR) spectrum. irdg.orgmasterorganicchemistry.comlibretexts.orgspectroscopyonline.com Key vibrational modes for this compound would include the O-H stretch, C-H stretches, and the very strong C-F stretching vibrations, which are characteristic of fluorinated compounds. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted to aid in the structural elucidation of the molecule. The ¹⁹F NMR spectrum, in particular, would provide a distinct signal for the trifluoromethyl group.
Reaction Mechanism Elucidation through Computational Chemistry
While specific computational studies exclusively targeting the reaction mechanisms for the synthesis of this compound are not extensively available in public literature, the elucidation of its formation pathways can be thoroughly investigated using modern computational chemistry techniques. The synthesis of this fluorinated alcohol would likely proceed through established synthetic routes such as the Grignard reaction or the reduction of a corresponding ketone. Computational chemistry offers powerful tools to explore the intricate details of these reaction mechanisms, including the identification of transition states, intermediates, and the determination of reaction energy profiles.
A plausible synthetic route to this compound is the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 4,4,4-trifluorobutyraldehyde, or alternatively, the reduction of 2-ethyl-4,4,4-trifluorobutan-1-one. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model these reactions and provide a deep understanding of their mechanisms.
Quantum chemical calculations and ab initio molecular dynamics simulations are instrumental in unraveling the complexities of reactions like the Grignard reaction. researchgate.net Such studies can shed light on the multiple organomagnesium species that may be present and the competing reaction pathways, such as nucleophilic addition versus radical mechanisms. researchgate.netacs.org For instance, in the context of the Grignard reaction, computational studies can determine the activation energies for the nucleophilic addition of the organomagnesium species to the carbonyl carbon. researchgate.netacs.org These calculations often reveal that the reaction can proceed through an ensemble of parallel reactions involving different magnesium species in equilibrium. researchgate.net
The introduction of a trifluoromethyl group can significantly influence the reaction mechanism due to its strong electron-withdrawing nature. Computational studies on the trifluoromethylation of carbonyl compounds have highlighted the challenges and unique aspects of handling trifluoromethyl-containing intermediates. semanticscholar.org These studies often employ computational models to understand the role of catalysts and initiators in delivering the trifluoromethyl group. semanticscholar.orgacs.org
A theoretical investigation into the formation of this compound would likely involve the following computational steps:
Reactant and Product Optimization: The geometries of the reactants (e.g., 4,4,4-trifluorobutyraldehyde and ethylmagnesium bromide) and the product (this compound) would be optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms would be used to locate the transition state structures connecting the reactants to the products. The transition state represents the highest energy point along the reaction coordinate.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.
Energy Profile Construction: By calculating the relative energies of the reactants, transition states, and any intermediates, a detailed reaction energy profile can be constructed. This profile provides crucial information about the reaction's feasibility and kinetics.
Table 1: Hypothetical Relative Energies for the Formation of this compound via a Grignard-type Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 4,4,4-trifluorobutyraldehyde + Ethyl Grignard | 0.0 |
| Pre-reaction Complex | Coordination of the Grignard reagent to the carbonyl oxygen | -5.2 |
| Transition State (TS1) | C-C bond formation | +15.8 |
| Intermediate Alkoxide | Magnesium alkoxide salt after ethyl addition | -25.4 |
| Product Complex | This compound coordinated to Mg salts after hydrolysis | -30.1 |
| Products | This compound + Mg salts | -28.5 |
Note: The energy values are hypothetical and serve to illustrate the expected outputs of a computational study.
Furthermore, computational studies can elucidate the role of the solvent in the reaction mechanism. researchgate.net Explicit solvent models or implicit continuum solvent models can be incorporated into the calculations to provide a more realistic representation of the reaction environment. The choice of computational method and basis set is also a critical factor in obtaining accurate results. For fluorinated compounds, it is often necessary to use basis sets that can adequately describe the electronic structure of the fluorine atoms.
Applications in Advanced Organic Synthesis and Materials Science
2-Ethyl-4,4,4-trifluorobutan-1-ol as a Versatile Building Block
The unique combination of a primary alcohol for further functionalization, a trifluoromethyl group for imparting desirable properties, and an ethyl branch influencing stereochemistry and physical characteristics positions this compound as a promising scaffold in synthetic chemistry.
In the Synthesis of Complex Fluorinated Molecules
While direct literature on the use of this compound in the synthesis of complex fluorinated molecules is limited, its structure suggests several potential applications. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a wide range of subsequent transformations. The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.
The synthesis of analogous compounds, such as 4,4,4-trifluorobutanol, often involves multi-step processes starting from precursors like ethyl trifluoroacetate (B77799). These methods can be adapted for the synthesis of more complex structures. For instance, Grignard reactions with ethyl trifluoroacetate are a known route to create trifluoromethylated ketones, which can be further elaborated. The presence of the ethyl group at the 2-position of this compound offers a handle for controlling the three-dimensional structure of target molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Reagents | Potential Product Class |
| Oxidation | PCC, DMP, TEMPO | Aldehydes, Carboxylic Acids |
| Etherification | NaH, Alkyl Halide | Ethers |
| Esterification | Acyl Chloride, Carboxylic Acid | Esters |
| Substitution (after activation) | PBr₃, SOCl₂ | Alkyl Halides |
Precursor for Chiral Auxiliaries and Ligands
The chiral center at the second carbon of this compound makes it an intriguing candidate as a precursor for chiral auxiliaries and ligands. Chiral alcohols are fundamental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The trifluoromethyl group can exert significant steric and electronic influence in asymmetric transformations, potentially leading to high levels of enantioselectivity.
Although specific examples involving this compound are not readily found in current literature, the broader class of fluorinated chiral alcohols has been successfully employed in the development of ligands for asymmetric catalysis. These ligands are crucial for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. The synthesis of such chiral ligands would typically involve the derivatization of the hydroxyl group of this compound to connect it to a coordinating moiety, such as a phosphine (B1218219) or a nitrogen-containing heterocycle.
Role in Materials Science
The introduction of trifluoromethyl groups into organic materials can significantly impact their properties, including thermal stability, dielectric constant, and intermolecular interactions. This makes trifluoromethyl-containing compounds like this compound attractive for various applications in materials science.
Polymer Chemistry (e.g., as a monomer or modifier)
In polymer chemistry, fluorinated monomers are used to create polymers with low surface energy, high thermal and chemical resistance, and specific optical properties. This compound, after conversion to a suitable polymerizable derivative (e.g., an acrylate (B77674) or methacrylate), could serve as a monomer in the synthesis of fluorinated polymers. The resulting polymers would be expected to exhibit enhanced hydrophobicity and potentially unique surface properties due to the presence of the trifluoromethyl group.
Furthermore, the alcohol functionality allows it to be used as a chain transfer agent or as a modifier to introduce the trifluoroethyl group onto the backbone or as a side chain of existing polymers. This could be a strategy to tailor the properties of commodity polymers for specific high-performance applications.
Liquid Crystal Materials
Fluorinated compounds are extensively used in the formulation of liquid crystal displays (LCDs). The high polarity of the carbon-fluorine bond can lead to a large dielectric anisotropy, a key property for the functioning of twisted nematic and other types of LCDs. While direct studies on liquid crystals derived from this compound are not available, the related compound 4,4,4-trifluorobutanol is known to be a precursor for liquid crystal materials. It is anticipated that the incorporation of the 2-ethyl-4,4,4-trifluorobutyl moiety into mesogenic (liquid crystal-forming) molecules could influence their mesophase behavior, clearing points, and dielectric properties.
Table 2: Potential Impact of the 2-Ethyl-4,4,4-trifluorobutyl Group on Liquid Crystal Properties
| Property | Expected Influence |
| Dielectric Anisotropy | Potential for significant positive or negative anisotropy |
| Mesophase Stability | The branched ethyl group may disrupt packing, affecting stability |
| Clearing Point | Likely to be altered compared to non-fluorinated analogues |
| Viscosity | The flexible ethyl group might influence rotational viscosity |
Organic Conductors
The development of organic conducting materials is a rapidly growing field. The electronic properties of organic molecules can be fine-tuned through the introduction of electron-withdrawing or electron-donating groups. The strongly electron-withdrawing trifluoromethyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system.
Although there is no direct report of this compound being used in organic conductors, its precursor, 4,4,4-trifluorobutanol, has been mentioned in the context of preparing such materials. It is plausible that by incorporating the 2-ethyl-4,4,4-trifluorobutoxy group into appropriate organic semiconductor frameworks, one could modulate their charge transport characteristics and stability.
Applications in Analytical Chemistry (e.g., as a specialized solvent or reagent)
There is currently no available research demonstrating the use of this compound as a specialized solvent or reagent in analytical chemistry. However, other fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), are valued in this field for their unique properties. tcichemicals.comtcichemicals.comacs.org These properties include high polarity, the ability to form strong hydrogen bonds, and low nucleophilicity. tcichemicals.comtcichemicals.com Such characteristics make them useful as solvents for dissolving a wide range of compounds and as additives in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). tcichemicals.com For instance, HFIP is used as an additive for the analysis of oligonucleotides by HPLC/ESI-MS. tcichemicals.com Given its trifluoromethyl group, it is plausible that this compound could exhibit some of these properties, but without empirical data, its potential in analytical chemistry remains purely speculative.
Agrochemical and Biochemical Research (excluding human trials)
No specific studies on the application of this compound in agrochemical or biochemical research have been identified. The subsequent sections explore the roles of related fluorinated compounds in these areas to provide a potential, albeit hypothetical, context.
Intermediate for Agro-active Compounds
While there is no evidence of this compound being used as an intermediate for agro-active compounds, the incorporation of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals. nih.gov The trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are desirable traits for pesticides and herbicides. researchgate.net For example, trifluoromethyl-containing building blocks like ethyl 4,4,4-trifluoro-3-oxobutanoate are used in the synthesis of various agrochemicals. nih.gov If this compound were to be synthesized cost-effectively, it could potentially serve as a building block for new agro-active compounds.
In vitro Enzyme Inhibition Studies
No in vitro enzyme inhibition studies specifically involving this compound have been found in the public domain. The study of enzyme inhibition by fluorinated organic molecules is a significant area of research in drug discovery and chemical biology. rroij.comnih.gov The introduction of fluorine can alter the binding affinity of a molecule to an enzyme's active site. researchgate.netrroij.com Fluorinated compounds can act as competitive, non-competitive, or mixed inhibitors. rroij.com While the potential for this compound to act as an enzyme inhibitor exists due to its fluorinated structure, this has not been experimentally verified.
Research on Protein Folding and Stability in Fluorinated Alcohols (general, if applicable)
General research has shown that fluorinated alcohols can influence protein folding and stability. nih.gov For example, TFE and HFIP are known to induce and stabilize α-helical structures in peptides and proteins. nih.gov This effect is attributed to their ability to disrupt the native hydrogen-bonding network of water and to interact with the protein backbone. However, there are no studies that specifically investigate the effect of this compound on protein folding and stability.
Environmental and Sustainability Considerations
Biodegradation and Environmental Fate Studies
Currently, there is no publicly available academic research or data specifically investigating the biodegradation and environmental fate of 2-Ethyl-4,4,4-trifluorobutan-1-ol. While studies exist on the environmental behavior of other fluorinated organic compounds, particularly per- and polyfluoroalkyl substances (PFAS), these findings cannot be directly extrapolated to this compound without dedicated studies. The presence of the trifluoromethyl group may suggest a degree of persistence in the environment, a characteristic common to many organofluorine compounds, but empirical data is required for a conclusive assessment.
Lifecycle Assessment of this compound Production
A comprehensive search for lifecycle assessment (LCA) studies focused on the production of this compound yielded no results. Lifecycle assessments are crucial for understanding the full environmental footprint of a chemical, from raw material extraction to synthesis, use, and disposal. The absence of such a study means that the energy consumption, greenhouse gas emissions, and other environmental impacts associated with the manufacturing of this specific compound have not been quantified and reported in the public domain.
Advancements in Sustainable Synthetic Routes
There is no available research detailing the development of sustainable synthetic routes specifically for this compound. While the field of green chemistry is actively exploring more environmentally friendly methods for the synthesis of fluorinated compounds, such as the use of less hazardous reagents and solvents, and improving energy efficiency, these general advancements have not been specifically applied or reported for the synthesis of this compound in the reviewed literature.
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Routes
The availability of 2-Ethyl-4,4,4-trifluorobutan-1-ol in sufficient quantities is a prerequisite for any detailed investigation. Currently, no standardized, high-yield synthesis is widely reported, presenting an immediate opportunity for methodological innovation. Future research should focus on developing stereoselective and efficient synthetic pathways.
Drawing inspiration from the synthesis of analogous fluorinated butanols google.comgoogle.comgoogle.com, several strategies could be pursued:
Grignard-based Approaches: A plausible route involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable trifluoromethyl ketone precursor, like ethyl 4,4,4-trifluoroacetoacetate, followed by reduction. A patent for the synthesis of 4,4,4-trifluoro-1-butanol (B1295206) and its homologs describes reacting a Grignard reagent with ethyl trifluoroacetate (B77799). google.com
Reduction of Functionalized Esters: The reduction of esters like ethyl 4,4,4-trifluorobutyrate or its derivatives is a common method for producing fluorinated alcohols. google.comsigmaaldrich.com Research could focus on the asymmetric reduction of a corresponding ketone or ester, such as ethyl 2-formyl-4,4,4-trifluorobutanoate, to establish the chiral center with high enantiomeric excess.
Aldol (B89426) Condensation Strategies: A crossed-aldol reaction between a trifluoromethylated carbonyl compound and propanal, followed by selective reduction of the resulting enone, could provide a convergent route to the target molecule.
A comparative table of potential precursors for these synthetic strategies is presented below.
Table 1: Potential Precursors for the Synthesis of this compound
| Precursor Name | Chemical Formula | Potential Synthetic Route |
|---|---|---|
| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | Grignard reaction followed by reduction |
| 4,4,4-Trifluorobutyric acid | C₄H₅F₃O₂ | Esterification, alpha-ethylation, and reduction |
| Ethyl 4,4,4-trifluorocrotonate | C₆H₇F₃O₂ | Michael addition of an ethyl group, followed by reduction sigmaaldrich.com |
Exploration of Unexplored Reactivity and Derivatization Pathways
The chemical behavior of this compound is largely uncharted territory. The interplay between the primary alcohol, the adjacent chiral center, and the electron-withdrawing trifluoromethyl group dictates its reactivity.
Future studies should investigate:
Oxidation Reactions: Controlled oxidation of the primary alcohol to the corresponding aldehyde (2-ethyl-4,4,4-trifluorobutanal) or carboxylic acid (2-ethyl-4,4,4-trifluorobutanoic acid) would yield valuable synthetic intermediates.
Esterification and Etherification: The synthesis of a library of esters and ethers would allow for the tuning of physical properties such as boiling point, viscosity, and solubility. These derivatives could find applications as specialized lubricants, plasticizers, or solvents, analogous to the applications of its non-fluorinated counterpart, 2-ethyl-1-butanol. wikipedia.org
Nucleophilic Substitution: Conversion of the hydroxyl group to a good leaving group (e.g., tosylate or mesylate) would open pathways for nucleophilic substitution reactions, enabling the introduction of various functional groups such as azides, amines, and thiols.
Reactions Influenced by the CF₃ Group: The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the alcohol proton and the reactivity of adjacent C-H bonds. Investigating these electronic effects is crucial for predicting and controlling its chemical behavior.
Expansion of Applications in Emerging Fields
The unique combination of chirality and fluorination in this compound makes it a candidate for several high-value applications.
Pharmaceuticals and Agrochemicals: Fluorinated building blocks are highly sought after in drug discovery due to their ability to enhance metabolic stability, binding affinity, and lipophilicity. emerginginvestigators.org This chiral alcohol could serve as a precursor for new active pharmaceutical ingredients or agrochemicals. For example, similar fluorinated butanols are used to synthesize inhibitors and immune agents. chemicalbook.com
Liquid Crystals: Fluorinated moieties are integral to many modern liquid crystal materials. chemicalbook.com Derivatives of this compound could be investigated for their potential as chiral dopants or as core components of new liquid crystalline phases.
Specialty Polymers: Polymerization of acrylate (B77674) or methacrylate (B99206) esters of this compound could lead to fluorinated polymers with tailored thermal stability, chemical resistance, and low surface energy, suitable for advanced coatings and membranes.
Chiral Solvents and Additives: The molecule could be used as a chiral solvent or additive to influence the stereochemical outcome of asymmetric reactions.
Advanced Computational and Theoretical Investigations
Given the limited experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound, thereby guiding future experimental work. emerginginvestigators.orgnih.gov
Key areas for computational investigation include:
Conformational Analysis: Determining the preferred conformations and the energy barriers between them to understand its three-dimensional structure and dynamic behavior.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the characterization of the molecule and its derivatives.
Reaction Mechanism Studies: Using Density Functional Theory (DFT) to model the transition states and energetics of potential reactions, which can help optimize reaction conditions and predict product distributions.
Intermolecular Interactions: Modeling the hydrogen bonding capabilities and non-covalent interactions of the molecule is essential for understanding its properties as a solvent and its potential role in molecular recognition and self-assembly. nih.gov
Table 2: Proposed Computational Studies and Their Objectives
| Computational Method | Research Objective |
|---|---|
| Density Functional Theory (DFT) | Predict molecular geometry, vibrational frequencies, and reaction energetics. |
| Ab initio methods | Provide high-accuracy benchmarks for electronic structure and properties. |
| Molecular Dynamics (MD) | Simulate bulk solvent properties and conformational dynamics over time. nih.gov |
Design of New Fluorinated Alcohol-Based Catalysts or Solvents
Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are renowned for their unique solvent properties, including high polarity, low nucleophilicity, and strong hydrogen-bond donating ability, which can stabilize reactive intermediates and catalyze a range of reactions. rsc.orgrsc.orgwikipedia.orgacs.org
This compound could be explored as:
A Novel Solvent Medium: Its distinct structure may offer a unique solvent environment, potentially enabling reactions that are sluggish or unselective in conventional or other fluorinated solvents.
A Precursor to Organocatalysts: The hydroxyl group provides a handle for attaching catalytically active moieties. The chiral backbone could be exploited in the design of new asymmetric organocatalysts. Hydrogen-bonding catalysts based on fluorinated alcohols have already shown promise in polymer chemistry. nih.govibm.com
Ligands for Metal Catalysis: Derivatization of the alcohol could yield novel chiral ligands for transition metal catalysts. The fluorine atoms could modulate the electronic properties of the metal center, influencing catalytic activity and selectivity.
Integration with Flow Chemistry and Automation for Scaled Production
For this compound to be a viable compound for industrial applications, its synthesis must be scalable, safe, and efficient. Flow chemistry offers significant advantages over traditional batch processing for the synthesis of fluorinated compounds. beilstein-journals.orgnih.govresearchgate.net
Future research should focus on:
Developing Continuous Flow Synthesis: Translating the optimal synthetic route into a continuous flow process. This is particularly advantageous for managing highly exothermic or hazardous reactions involving fluorinating agents. researchgate.netdurham.ac.uk
Improving Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the risks associated with unstable intermediates or runaway reactions. nih.gov
Automated Optimization: Integrating automated systems can rapidly screen reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal parameters for yield and purity.
Telescoped Synthesis: Designing multi-step flow sequences where the crude output of one reactor is fed directly into the next, eliminating the need for intermediate workup and purification steps. This approach has been successfully used for the synthesis of various active pharmaceutical ingredients. mdpi.com
Automated Radiosynthesis: For potential applications in Positron Emission Tomography (PET), automated synthesis modules are essential for the safe and reproducible production of ¹⁸F-labeled analogues. rsc.orgnih.gov
By pursuing these research avenues, the scientific community can systematically uncover the properties and potential of this compound, transforming it from a chemical curiosity into a valuable tool for chemists across various disciplines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethyl-4,4,4-trifluorobutan-1-ol in laboratory settings?
- Methodological Answer : A viable approach involves modifying trifluorinated precursors via nucleophilic substitution or reduction. For example, alkyl 4,4,4-trifluorobut-2-enoate derivatives can be reduced using mild reagents (e.g., LiAlH₄) to yield fluorinated alcohols. One-step processes for analogous compounds (e.g., 4,4,4-trifluorobut-2-en-1-ol) have been reported using ester-to-alcohol conversions under controlled conditions . Additionally, ester intermediates (e.g., ethyl 4,4,4-trifluoro-2-substituted butanoates) can serve as precursors, with hydrolysis or catalytic hydrogenation steps introducing the hydroxyl group .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : Fluorinated alcohols require stringent safety protocols. Use chemically resistant gloves (e.g., nitrile) and work in a fume hood to avoid inhalation. Contaminated clothing must be removed immediately, and exposed skin should be rinsed with water for 15 minutes . Store the compound in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation or moisture absorption. Compatibility tests with storage materials (e.g., glass vs. fluoropolymer-lined caps) are recommended to avoid reactions .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying trifluoromethyl groups (δ ~ -60 to -80 ppm). ¹H and ¹³C NMR can resolve ethyl and hydroxyl proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₆H₁₁F₃O: calc. 156.08 g/mol).
- Chromatography : GC-MS or HPLC with UV/RI detectors assesses purity, using columns like DB-5MS for fluorinated compounds .
Advanced Research Questions
Q. How can enantioselectivity be achieved in synthesizing chiral derivatives of this compound?
- Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries or catalysts. For example, (R)-1-phenylethylammonium salts have been used to resolve stereocenters in trifluorinated hydroxybutanoates via diastereomeric crystallization . Asymmetric hydrogenation using Ru-BINAP catalysts could also induce chirality at the β-position. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry (e.g., [α]D = +15.1° for (S)-isomers) .
Q. What computational methods are effective for predicting the thermodynamic stability and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to evaluate bond dissociation energies (BDEs) and fluorophilic interactions.
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation behavior.
- QSPR Models : Corate experimental data (e.g., boiling point, logP) with descriptors like molar refractivity to predict bioavailability .
Q. How can researchers resolve contradictions in spectroscopic data for fluorinated alcohol derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or tautomerism. For example, hydroxyl proton signals may shift due to hydrogen bonding in CDCl₃ vs. DMSO-d₆. Use deuterated solvents with varying polarities to isolate solvent-induced shifts. For IR, compare experimental peaks (e.g., O-H stretch ~3200 cm⁻¹) with computational vibrational spectra .
Key Considerations
- Stereochemical Complexity : Fluorine’s electronegativity impacts reaction pathways; prioritize steric and electronic effects in synthetic design .
- Safety Protocols : Fluorinated alcohols may decompose under heat, releasing HF. Equip labs with calcium gluconate gel for emergency HF exposure treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
